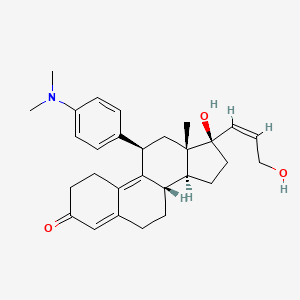

Lilopristone

描述

利洛普利酮是一种合成的类固醇抗孕激素,具有额外的抗糖皮质激素活性。 它是由先灵葆雅公司开发并在1985年获得专利 . 该化合物以其堕胎和子宫内膜避孕特性而闻名 . 它在结构上与米非司酮相似,只是其C17α侧链的结构不同 .

准备方法

利洛普利酮通过一系列涉及类固醇前体的化学反应合成。合成路线通常涉及对类固醇核的修饰,以引入必要的官能团。 反应条件通常包括使用特定的试剂和催化剂以实现所需的转化 . 利洛普利酮的工业生产方法没有被广泛记录,但它们可能涉及将实验室合成程序扩大规模,以更大规模生产该化合物。

化学反应分析

利洛普利酮经历各种类型的化学反应,包括:

还原: 该反应涉及去除氧原子或添加氢原子,导致形成还原衍生物。

取代: 该反应涉及用另一个官能团取代一个官能团,通常使用卤素或烷基化剂等试剂。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂、卤代烷烃等取代试剂 . 这些反应形成的主要产物取决于所用条件和试剂的具体情况。

科学研究应用

Pregnancy Termination

Lilopristone has been extensively studied for its efficacy in inducing abortion. Research indicates that it can effectively terminate early and mid-pregnancy by causing decidual collapse and expulsion of fetuses. In studies involving bonnet monkeys, administration during the mid-luteal phase resulted in menstruation within 2-4 days and provided 100% protection against pregnancy when given around the time of implantation .

Case Study Data:

- Study Population: Bonnet monkeys

- Dosage: 25 mg/day subcutaneously

- Results: Induced menstruation and abortion in a significant percentage of treated animals.

| Treatment Timing | Result | Percentage Efficacy |

|---|---|---|

| Mid-luteal phase (Days 20-22) | Induced menstruation | 100% |

| Days 30-32 of cycle | Induced abortion | 80% |

Menstruation Induction

This compound's ability to induce menstruation has been documented in several studies. It has been shown to effectively shorten the ovarian cycle length by causing a premature drop in plasma progesterone levels . This property makes it a potential candidate for managing menstrual disorders.

Clinical Findings:

- Induction Timeframe: 2-4 days post-treatment initiation.

- Mechanism: Inhibition of progesterone action leads to shedding of the endometrial lining.

Fertility Regulation

Research indicates that this compound may have applications in fertility regulation. Its luteolytic effects can be harnessed for contraceptive purposes, particularly in emergency contraception scenarios where immediate action is required to prevent implantation .

Potential Applications:

- Emergency contraception

- Monthly contraceptive regimens

Other Potential Therapeutic Uses

Beyond reproductive health, this compound has been explored for other medical conditions due to its hormonal activity:

Ectopic Pregnancy Management

Studies suggest that this compound may suppress ectopic stromal cell proliferation, indicating potential use in managing ectopic pregnancies .

Research Insights:

- Methodology: In vitro studies showed significant suppression of ectopic cell proliferation.

- Implications: Could provide a non-surgical option for treatment.

Endocrine Disorders

Due to its antiprogestogenic properties, this compound may also have implications in treating conditions related to hormonal imbalances, although more research is needed .

作用机制

相似化合物的比较

利洛普利酮与其他类固醇抗孕激素类似,例如:

米非司酮: 结构相似,但C17α侧链不同,导致抗糖皮质激素活性降低.

阿格利普利酮: 另一种在生育调节方面有类似应用的抗孕激素。

奥纳普利酮: 以其在抗孕激素特性的癌症研究中的应用而闻名。

特拉普利酮: 正在研究其在治疗子宫肌瘤和子宫内膜异位症方面的潜在用途。

托利普利酮: 研究了它对生殖健康的影响和潜在的避孕应用.

生物活性

Lilopristone, also known as ZK 98.734, is a synthetic progesterone antagonist that has garnered attention for its biological activities, particularly in reproductive health. This compound operates primarily by inhibiting the action of progesterone, a hormone crucial for maintaining pregnancy. Its potential applications include inducing menstruation, preventing implantation, and terminating early pregnancies.

This compound functions by binding to progesterone receptors in target tissues, effectively blocking the physiological effects of progesterone. This antagonistic action leads to several biological consequences:

- Induction of Menstruation : In studies involving bonnet monkeys, administration of this compound during the mid-luteal phase resulted in menstruation within 2-4 days due to a rapid decline in progesterone levels .

- Inhibition of Implantation : When administered around the time of implantation, this compound demonstrated a 100% efficacy rate in preventing pregnancy .

- Termination of Pregnancy : In pregnant animals, treatment with this compound led to abortion, with significant decreases in serum progesterone observed shortly after treatment initiation .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several studies have explored the effects of this compound in different animal models. Notably, research conducted on common marmosets showed that:

- Administration on day 8 post-mating resulted in a significant drop in plasma progesterone and subsequent decidual collapse.

- Treatment on day 40 led to vaginal bleeding and fetal expulsion within a mean interval of 39 hours .

Clinical Implications

This compound's biological activities suggest potential clinical applications beyond reproductive health. Its role as an antiprogestogen places it among other significant compounds like mifepristone, which is widely used for medical abortions. However, this compound's unique profile may offer advantages in specific therapeutic contexts:

- Emergency Contraception : Its efficacy as an anti-implantation agent positions this compound as a candidate for emergency contraceptive applications.

- Hormonal Regulation : The compound's ability to modulate hormonal levels could be explored for treating conditions linked to hormonal imbalances.

Comparative Analysis with Other Antiprogestogens

This compound is one among few antiprogestogens that have been evaluated clinically. Comparatively, mifepristone has been more extensively studied and utilized in various countries for abortion and other gynecological applications.

| Compound | Primary Use | Clinical Status |

|---|---|---|

| This compound | Inducing menstruation/abortion | Limited clinical use |

| Mifepristone | Medical abortion | Widely used globally |

常见问题

Basic Research Questions

Q. What are the established safety protocols for handling Lilopristone in laboratory settings?

- Methodological Answer : Researchers must adhere to safety guidelines outlined in Material Safety Data Sheets (MSDS), including wearing nitrile gloves, eye protection, and lab coats to prevent skin/eye contact. Work should be conducted in a well-ventilated fume hood, and spills must be managed using absorbent materials followed by thorough decontamination . Storage conditions require a cool, dry environment in sealed containers to avoid degradation or accidental exposure.

Q. What is the known mechanism of action of this compound as an antiprogestin, and how does it compare to other compounds in its class?

- Methodological Answer : this compound acts as a selective progesterone receptor modulator (SPRM), inhibiting progesterone-dependent pathways. Comparative studies with telapristone and aglepristone should utilize in vitro receptor-binding assays (e.g., competitive radioligand binding) and in vivo models (e.g., uterine fibroid xenografts) to assess relative binding affinity, selectivity, and downstream gene expression changes .

Q. How should researchers design initial in vitro experiments to assess this compound’s efficacy in hormonal regulation?

- Methodological Answer : Begin with dose-response studies using progesterone-responsive cell lines (e.g., T47D breast cancer cells). Measure proliferation markers (e.g., Ki67) via immunohistochemistry and quantify transcriptional activity via qPCR for progesterone-responsive genes (e.g., GREB1). Include positive controls (e.g., mifepristone) and validate results across biological replicates to ensure robustness .

Advanced Research Questions

Q. How can conflicting data from different studies on this compound’s therapeutic efficacy be systematically analyzed and resolved?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., dosage, administration routes, or model systems). Use sensitivity analysis to assess the impact of outlier datasets. Reconcile discrepancies through standardized in vivo protocols (e.g., harmonized tumor implantation methods in murine models) and cross-laboratory validation .

Q. What methodologies are recommended for optimizing the binding affinity and selectivity of this compound in comparative studies with newer antiprogestins?

- Methodological Answer : Employ computational docking simulations (e.g., molecular dynamics) to predict ligand-receptor interactions. Validate findings with surface plasmon resonance (SPR) assays for kinetic analysis (e.g., Kd, kon, koff). Compare structural analogs using X-ray crystallography to identify critical binding residues and guide synthetic modifications .

Q. What are the best practices for ensuring reproducibility in long-term in vivo studies involving this compound?

- Methodological Answer : Standardize animal husbandry conditions (e.g., diet, light cycles) and randomization protocols to minimize variability. Use blinded assessments for tumor measurements and histological scoring. Pre-register study designs (e.g., on Open Science Framework) and share raw data/open-access protocols to facilitate replication .

Q. How can researchers address the environmental and health risks of this compound during accidental release scenarios?

- Methodological Answer : Follow EPA guidelines for chemical spills: isolate the area, use absorbent pads for solids, and neutralize liquid residues with inert materials (e.g., vermiculite). Conduct ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) to evaluate environmental impact and establish safe disposal protocols .

Q. Methodological Frameworks

- For Basic Questions : Utilize FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with practical constraints .

- For Advanced Questions : Apply PICO (Population, Intervention, Comparison, Outcome) frameworks to structure comparative studies and ensure clinical relevance .

属性

IUPAC Name |

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOWGILQXUPXEW-FUSOFXSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(/C=C\CO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801034575 | |

| Record name | Lilopristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97747-88-1 | |

| Record name | Lilopristone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97747-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lilopristone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097747881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lilopristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LILOPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GL26H7N6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。